molecular formula C21H16N4O3 B14269766 2-{(E)-[2-Oxo-2-phenyl-1-(2-phenylhydrazinylidene)ethyl]diazenyl}benzoic acid CAS No. 166743-85-7

2-{(E)-[2-Oxo-2-phenyl-1-(2-phenylhydrazinylidene)ethyl]diazenyl}benzoic acid

Cat. No.: B14269766
CAS No.: 166743-85-7
M. Wt: 372.4 g/mol
InChI Key: YVXPNEPVXLWDGZ-UHFFFAOYSA-N
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Description

2-{(E)-[2-Oxo-2-phenyl-1-(2-phenylhydrazinylidene)ethyl]diazenyl}benzoic acid is an organic compound with a complex structure that includes both azo and hydrazone functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{(E)-[2-Oxo-2-phenyl-1-(2-phenylhydrazinylidene)ethyl]diazenyl}benzoic acid typically involves the reaction of benzoic acid derivatives with hydrazine and phenylhydrazine under controlled conditions. The reaction is often carried out in the presence of a catalyst and under reflux conditions to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-{(E)-[2-Oxo-2-phenyl-1-(2-phenylhydrazinylidene)ethyl]diazenyl}benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce hydrazine compounds .

Scientific Research Applications

2-{(E)-[2-Oxo-2-phenyl-1-(2-phenylhydrazinylidene)ethyl]diazenyl}benzoic acid has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in analytical chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-{(E)-[2-Oxo-2-phenyl-1-(2-phenylhydrazinylidene)ethyl]diazenyl}benzoic acid involves its interaction with specific molecular targets and pathways. The compound can form complexes with metal ions, which may enhance its biological activity. Additionally, its azo and hydrazone functional groups can participate in redox reactions, contributing to its overall mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{(E)-[2-Oxo-2-phenyl-1-(2-phenylhydrazinylidene)ethyl]diazenyl}benzoic acid is unique due to its combination of azo and hydrazone functional groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

166743-85-7

Molecular Formula

C21H16N4O3

Molecular Weight

372.4 g/mol

IUPAC Name

2-[(N-anilino-C-benzoylcarbonimidoyl)diazenyl]benzoic acid

InChI

InChI=1S/C21H16N4O3/c26-19(15-9-3-1-4-10-15)20(24-22-16-11-5-2-6-12-16)25-23-18-14-8-7-13-17(18)21(27)28/h1-14,22H,(H,27,28)

InChI Key

YVXPNEPVXLWDGZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(=NNC2=CC=CC=C2)N=NC3=CC=CC=C3C(=O)O

Origin of Product

United States

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